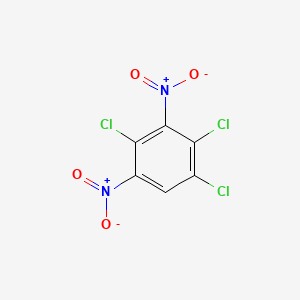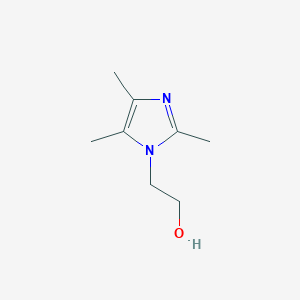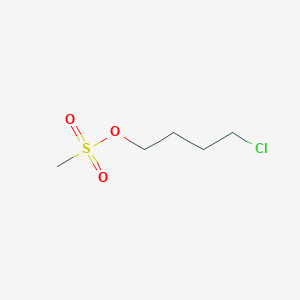
5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione
Übersicht
Beschreibung
5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione is a chemical compound with the molecular formula C11H7N3O5 . It has a molecular weight of 261.19 g/mol.
Synthesis Analysis
The synthesis of spiro-connected hexahydropyrimidine-2,4,6-trione heterocyclic rings, which includes 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione, has been a subject of interest due to their biological activity and unique orientation of the functional substituents . Various strategies have been applied for the synthesis of these compounds, including the nucleophilic addition of 1,3-disubstituted barbituric acid to different electrophiles .Molecular Structure Analysis
The molecular structure of 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione is characterized by a rigid heterocyclic system . This structure is important for its biological activity and unique orientation of the functional substituents .Chemical Reactions Analysis
Barbiturate-based olefins, such as 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione, are considered activated alkenes and have been utilized in many reactions . The nucleophilic addition of 1,3-disubstituted barbituric acid to different electrophiles has been applied to prepare highly functionalized spirobarbiturate scaffolds .Wissenschaftliche Forschungsanwendungen
Synthesis and Theoretical Study 5-(4-nitrobenzylidene)pyrimidine-2,4,6-trione and its derivatives have been synthesized and studied for their corrosion inhibition properties for mild steel. The molecular structure and electronic construction were analyzed using density functional theory (DFT). These studies showed the compounds' efficiency as corrosion inhibitors, which varied with different concentrations, temperatures, and time (Hadi, Abduljalil, & Kareem, 2018).
Chemical Properties and Reactions 5-(Arylmethylene)hexahydropyrimidine-2,4,6-triones, including similar compounds, exhibit immunodepressive, fungicidal, and anti-inflammatory activities. These are synthesized by heating barbituric acid with aromatic aldehydes. The condensation reaction was optimized to proceed smoothly at room temperature (Zav’yalov & Zavozin, 1994).
Supramolecular Structures The title compounds, including variants of 5-(arylmethylene)hexahydropyrimidine-2,4,6-triones, show evidence of intramolecular charge separation. Their molecular structures feature wide angles at the methine C atom linking two rings. These molecules exhibit interesting hydrogen-bonded chains and chains of fused hydrogen-bonded rings (Rezende et al., 2005).
Spectral-Luminescent Properties 5-(Benzylidene)pyrimidine-2,4,6-triones with different substituents were synthesized and studied for their spectral-luminescent properties. These compounds exhibit aggregation-induced emission (AIE) characteristics and can be employed as fluorescent probes for detecting ethanol content in aqueous solutions (Mendigalieva et al., 2022).
Zukünftige Richtungen
Spiro-connected hexahydropyrimidine-2,4,6-trione heterocyclic rings, including 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione, have received increasing attention due to their biological activity and synthetic methods . Future research may focus on developing more efficient synthetic strategies and exploring their biological activities further .
Eigenschaften
IUPAC Name |
5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c15-9-8(10(16)13-11(17)12-9)5-6-2-1-3-7(4-6)14(18)19/h1-5H,(H2,12,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGHLSCNAIQJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294340 | |
| Record name | 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione | |
CAS RN |
27402-32-0 | |
| Record name | NSC95882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27402-32-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)



![7-Methylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B3050555.png)





